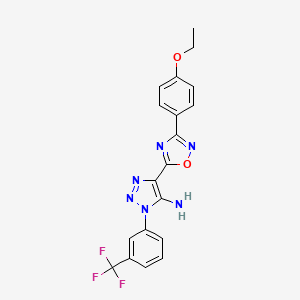

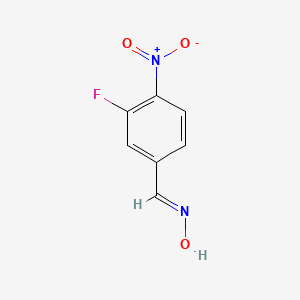

![molecular formula C18H17NO5 B2504633 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide CAS No. 496779-66-9](/img/structure/B2504633.png)

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide” is a chemically synthesized compound . It has not been reported to occur naturally . The compound is used as a flavoring substance in specific categories of food .

Synthesis Analysis

The compound can be prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The derivatives were crystallized in acetone, EtOAc, and EtOH .Molecular Structure Analysis

The molecular structure of the compound was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various spectroscopic techniques and single crystal X-ray diffraction method .Applications De Recherche Scientifique

1. Bioisosteric Replacement and Neurological Applications

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide, through its structural analogues, plays a role in bioisosteric replacement studies leading to the identification of potent KCNQ2 openers, which are significant in treating neurological conditions. One such analogue, N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide, demonstrated substantial activity in reducing neuronal hyperexcitability, marking its importance in neurological research and potential therapeutic applications (Wu et al., 2004).

2. Antimicrobial and Molecular Docking Studies

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. A study synthesized various derivatives and conducted molecular docking studies, revealing insights into their potential antimicrobial efficacy and interaction with biological targets (Talupur et al., 2021).

3. Polymerization and Material Science Applications

In the realm of material science, acrylamide derivatives, akin to this compound, are used in polymerization processes. For instance, homopolymers of a monosubstituted acrylamide having an amino acid moiety were synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization, indicating its utility in creating materials with specific properties (Mori et al., 2005).

4. Chiral Stationary Phases and Chromatography

Acrylamide derivatives are also pivotal in chromatography, particularly in developing chiral stationary phases (CSPs). A study involved the synthesis of enantiopure acrylamide derivatives and their application in creating CSPs for high-performance liquid chromatography, highlighting its role in enhancing chromatographic performances and potential in enantioselective separations (Tian et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-21-14-6-3-12(16(10-14)22-2)4-8-18(20)19-13-5-7-15-17(9-13)24-11-23-15/h3-10H,11H2,1-2H3,(H,19,20)/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQWQTJVXRPSTD-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)

![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)

![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)

![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)